N-(4-chlorophenyl)cyclohexanecarboxamide

Catalog No.
S711669
CAS No.
142810-49-9
M.F
C13H16ClNO
M. Wt
237.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorophenyl)cyclohexanecarboxamide

CAS Number

142810-49-9

Product Name

N-(4-chlorophenyl)cyclohexanecarboxamide

IUPAC Name

N-(4-chlorophenyl)cyclohexanecarboxamide

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

InChI

InChI=1S/C13H16ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16)

InChI Key

RVJKIPFPMXENNO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl

Synonyms

Cyclohexanecarboxamide,N-(4-chlorophenyl)-

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl

Existing Research

While research on this specific compound is scarce, related research exists on similar molecules, such as N-(4-fluorophenyl)cyclohexanecarboxamide and N-(3-chlorophenyl)cyclohexanecarboxamide. These compounds have been studied for their potential applications in various fields, including:

  • Medicinal Chemistry: Research suggests these molecules may possess anticonvulsant and anti-inflammatory properties. However, further studies are needed to confirm their efficacy and safety for therapeutic use. [Source: National Institute of Standards and Technology (NIST) WebBook - ]

N-(4-chlorophenyl)cyclohexanecarboxamide, with the chemical formula C₁₃H₁₆ClNO, is an organic compound characterized by a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxamide functional group. This compound is notable for its structural simplicity yet significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. Its molecular structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₆ClNO
  • CAS Number: 142810-49-9

The compound is typically presented in a solid form, and its physical properties such as boiling point have not been extensively documented in available literature .

, including:

  • Oxidation: This compound can be oxidized to produce sulfoxides or sulfones, which are derivatives that may exhibit different biological properties.
  • Reduction: The compound can undergo reduction reactions, potentially leading to amines or alcohols.
  • Substitution Reactions: The presence of the chlorine atom on the phenyl ring allows for nucleophilic substitution reactions, making it versatile for further chemical modifications.

The synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide can be achieved through several methods:

  • Direct Amide Formation:
    • Reacting cyclohexanecarboxylic acid with 4-chloroaniline in the presence of coupling agents (e.g., DCC or EDC) to form the amide bond.
  • Multi-step Synthesis:
    • Initial formation of an intermediate followed by subsequent reactions to introduce the chlorophenyl group. For example, using trifluoromethylsulfonic anhydride in dichloromethane under controlled temperatures .
  • Microwave-Assisted Synthesis:
    • Utilizing microwave irradiation to enhance reaction rates and yields during the synthesis process .

N-(4-chlorophenyl)cyclohexanecarboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting infections or cancer.
  • Chemical Research: Used as a building block in synthesizing more complex organic molecules.
  • Biological Studies: Investigated for its effects on various biological systems, which could lead to new therapeutic approaches.

Interaction studies involving N-(4-chlorophenyl)cyclohexanecarboxamide focus on its binding affinity and efficacy against specific biological targets. These studies often assess:

  • Protein Binding: Evaluating how well the compound binds to target proteins, which can influence its pharmacokinetics.
  • Mechanism of Action: Understanding how the compound interacts at the molecular level with enzymes or receptors.

Several compounds share structural features with N-(4-chlorophenyl)cyclohexanecarboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamideAmino group instead of a chlorobenzenePotentially increased solubility and reactivity
N-(5-Chloro-4-(4-chlorophenyl)(cyano)methyl)-2-cyclohexanecarboxamideContains cyano groupDifferent electronic properties affecting reactivity
N-(4-Methylphenyl)cyclohexanecarboxamideMethyl substitution on phenylMay exhibit altered biological activity due to sterics

N-(4-chlorophenyl)cyclohexanecarboxamide stands out due to its specific chlorine substitution pattern and unique biological activities that may differ from those of similar compounds. Its potential as a pharmaceutical agent continues to warrant further research into its properties and applications.

XLogP3

4.1

Wikipedia

N-(4-Chlorophenyl)cyclohexanecarboxamide

Dates

Modify: 2023-08-15

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